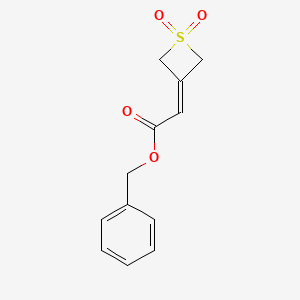
3-Bromo-2-fluoro-6-iodopyridine
概要
説明
3-Bromo-2-fluoro-6-iodopyridine: is a heterocyclic organic compound with the molecular formula C5H2BrFIN . It is a substituted pyridine derivative, characterized by the presence of bromine, fluorine, and iodine atoms at the 3rd, 2nd, and 6th positions of the pyridine ring, respectively. This compound is of significant interest in various fields of chemical research due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-fluoro-6-iodopyridine typically involves multi-step reactions starting from pyridine or its derivatives. One common method includes the halogenation of pyridine derivatives using appropriate halogenating agents. For instance, the introduction of a bromine atom can be achieved using bromine or N-bromosuccinimide, while fluorination can be carried out using reagents like Selectfluor or diethylaminosulfur trifluoride. Iodination is often performed using iodine or iodinating agents such as N-iodosuccinimide.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and safety. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions: 3-Bromo-2-fluoro-6-iodopyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic and electrophilic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction Reactions: It can undergo oxidation to form pyridine N-oxides or reduction to remove halogen atoms.
Coupling Reactions: The compound is a suitable substrate for cross-coupling reactions such as Suzuki, Stille, and Negishi couplings.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Electrophilic Substitution: Reagents like bromine or iodine in the presence of a catalyst.
Coupling Reactions: Palladium or nickel catalysts in the presence of ligands and bases.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki coupling with phenylboronic acid can yield 3-phenyl-2-fluoro-6-iodopyridine.
科学的研究の応用
Chemistry: 3-Bromo-2-fluoro-6-iodopyridine is used as a building block in the synthesis of more complex organic molecules. Its unique substitution pattern makes it valuable for the development of new materials and ligands for catalysis.
Biology and Medicine: In medicinal chemistry, this compound is explored for the development of novel pharmaceuticals. Its derivatives may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties.
Industry: The compound is used in the agrochemical industry for the synthesis of herbicides and insecticides. It is also employed in the development of advanced materials for electronic and photonic applications.
作用機序
The mechanism of action of 3-Bromo-2-fluoro-6-iodopyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can influence the compound’s binding affinity and selectivity towards these targets.
類似化合物との比較
- 2-Bromo-3-fluoro-6-iodopyridine
- 3-Chloro-2-fluoro-6-iodopyridine
- 3-Bromo-2-chloro-6-iodopyridine
Uniqueness: 3-Bromo-2-fluoro-6-iodopyridine is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other halogenated pyridines. The combination of bromine, fluorine, and iodine atoms provides a versatile platform for further functionalization and application in various fields.
特性
IUPAC Name |
3-bromo-2-fluoro-6-iodopyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrFIN/c6-3-1-2-4(8)9-5(3)7/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBEHXSPQSJBJIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1Br)F)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrFIN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.88 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![1-{bicyclo[2.2.1]heptan-2-yl}-3-methyl-1H-pyrazol-5-amine](/img/structure/B1375718.png)
![3-Amino-1-[4-(trifluoromethoxy)phenyl]propan-1-ol](/img/structure/B1375720.png)



![Methyl 2-(trifluoromethyl)imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B1375730.png)


